molecular formula C14H14MnO6S2 B12657934 Manganese di(toluene-4-sulphonate) CAS No. 47265-07-6

Manganese di(toluene-4-sulphonate)

Cat. No.: B12657934
CAS No.: 47265-07-6
M. Wt: 397.3 g/mol
InChI Key: KHFMMDORGDKXDS-UHFFFAOYSA-L
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Description

Significance of Manganese Coordination Chemistry in Modern Science

The coordination chemistry of manganese is a vast and dynamic field, largely due to manganese's ability to exist in multiple oxidation states, from -3 to +7, with +2, +3, +4, +6, and +7 being the most common. rsdjournal.orgrsc.org This redox versatility is central to its diverse applications, ranging from materials science and metallurgy to catalysis and bioinorganic chemistry. rsdjournal.org Manganese complexes are integral to numerous biological processes, acting as essential cofactors for a variety of enzymes involved in metabolic pathways and antioxidant defense. numberanalytics.comuniversiteitleiden.nlportlandpress.com In industrial and academic research, manganese-based catalysts are explored for a wide array of organic reactions, including oxidation, epoxidation, and polymerization. rsc.orgunibo.ituclm.esrsc.org The ability to fine-tune the electronic and steric properties of manganese complexes through ligand design allows for the development of highly selective and efficient catalysts. universiteitleiden.nl

The Role of Sulfonate Ligands in Transition Metal Complex Design

Sulfonate ligands (RSO₃⁻) are often considered weakly coordinating anions in transition metal chemistry. researchgate.net This characteristic is advantageous in certain synthetic applications, as they can be readily displaced by other ligands. researchgate.net However, the sulfonate group, with its three oxygen atoms, can also participate in various coordination modes, including monodentate, bidentate, and bridging motifs, leading to the formation of diverse one-, two-, and three-dimensional structural frameworks. researchgate.net The interplay between the coordination of the sulfonate group to the metal center and its ability to act as a hydrogen-bond acceptor is a key factor in the design of supramolecular architectures. researchgate.netrsc.org Furthermore, the incorporation of sulfonate functionalities into ligands can impart specific solubility properties to the resulting metal complexes, a feature that is particularly useful in catalysis, including aqueous phase catalysis and catalyst recovery. dissertation.comuu.nl

Overview of p-Toluenesulfonic Acid and its Metal Salts in Academic Contexts

p-Toluenesulfonic acid (PTSA) is a strong, non-oxidizing organic acid that is solid and relatively easy to handle, making it a popular catalyst in a variety of organic transformations such as esterifications, dehydrations, and polymerizations. preprints.orgspegroup.ru Its metal salts, known as tosylates, are also valuable reagents in chemical synthesis. illinois.edu These salts are often used as starting materials for the preparation of other coordination complexes due to the weakly coordinating nature of the tosylate anion. illinois.edu Sodium p-toluenesulfonate, for instance, finds applications as an electrolyte additive in electroplating, a stabilizer in polymerization processes, and a counterion in pharmaceutical formulations to enhance the solubility and stability of active ingredients. starskychemical.comcalpaclab.com The synthesis of various transition metal tosylates, including those of titanium, vanadium, chromium, iron, cobalt, and nickel, has been well-documented, highlighting their utility as versatile precursors in inorganic synthesis. illinois.edu

Research Landscape and Potential of Manganese di(toluene-4-sulphonate) Analogues

The research landscape for manganese di(toluene-4-sulphonate) and its analogues is expanding, driven by the quest for new catalysts and functional materials. Analogues can be designed by modifying the sulfonate ligand, for instance, by introducing different substituents on the aromatic ring or by using different alkyl or aryl sulfonates. These modifications can influence the electronic and steric environment around the manganese center, thereby tuning the reactivity and selectivity of the resulting complex in catalytic applications. researchgate.net For example, manganese complexes with different ligands are being investigated for their catalytic activity in various organic reactions, including the oxidation of toluene (B28343) and the synthesis of ureas. rsc.orgacs.org The development of analogues also extends to the exploration of different metal centers with the toluene-4-sulphonate ligand, leading to a broader class of metal tosylate complexes with diverse properties and potential applications. illinois.edu The study of these analogues contributes to a deeper understanding of structure-property relationships in coordination chemistry and opens up new avenues for the rational design of functional materials.

Interactive Data Table: Properties of Manganese di(toluene-4-sulphonate)

PropertyValueSource
IUPAC Name manganese(2+);4-methylbenzenesulfonate nih.gov
Molecular Formula C₁₄H₁₄MnO₆S₂ nih.gov
Molecular Weight 397.3 g/mol nih.gov
CAS Number 47265-07-6 nih.gov
Parent Compound p-Toluenesulfonic acid nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

47265-07-6

Molecular Formula

C14H14MnO6S2

Molecular Weight

397.3 g/mol

IUPAC Name

manganese(2+);4-methylbenzenesulfonate

InChI

InChI=1S/2C7H8O3S.Mn/c2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2

InChI Key

KHFMMDORGDKXDS-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Mn+2]

Origin of Product

United States

Synthetic Methodologies for Manganese Ii P Toluenesulfonate and Analogous Manganese Sulfonate Systems

Synthetic Routes for Manganese(II) p-Toluenesulfonate

The synthesis of manganese(II) p-toluenesulfonate can be approached through several key pathways, each starting from different precursors and allowing for optimization of the final product.

A straightforward and effective method for preparing binary transition metal tosylates, including the manganese variant, involves the direct reaction of the metal with p-toluenesulfonic acid. Current time information in Bangalore, IN. This approach is advantageous as it produces products free from contaminating counterions. Current time information in Bangalore, IN.

A typical synthesis involves heating manganese powder with p-toluenesulfonic acid monohydrate in water. Current time information in Bangalore, IN.illinois.edu The reaction mixture is refluxed, leading to the formation of a pale pink solution. After filtration and cooling, white crystals of tetraquomanganese(II)bis-p-toluenesulfonate hydrate (B1144303) are deposited. Current time information in Bangalore, IN. This hydrated form can be converted to the anhydrous salt by heating under vacuum. illinois.edu

ReactantsConditionsProductYield
Manganese powder, p-Toluenesulfonic acid monohydrate, WaterReflux for 1 hourMn(OH₂)₄₂·H₂O81.3% Current time information in Bangalore, IN.

Optimization of such syntheses can be explored by adjusting parameters like reaction time, temperature, and the molar ratio of reactants, similar to strategies used in other tosylation reactions. atamanchemicals.com

The primary precursor, p-toluenesulfonic acid (TsOH), is industrially prepared via the sulfonation of toluene (B28343). wikipedia.org This electrophilic aromatic substitution is typically carried out using concentrated sulfuric acid. spegroup.ru A key challenge is the separation of the desired para-isomer from the ortho- and meta-isomers that are also formed. google.com To achieve high purity, the reaction is often performed by heating toluene with sulfuric acid, and the water generated is removed to shift the equilibrium towards the product. spegroup.ruprepchem.com The product is often isolated as its monohydrate or converted to its sodium salt to facilitate purification. wikipedia.orgspegroup.ru

The versatility of p-toluenesulfonic acid extends to its derivatives, which are valuable in various synthetic applications. For example, it can be converted to p-toluenesulfonic anhydride (B1165640) by heating with phosphorus pentoxide. wikipedia.org It also serves as a crucial starting material for more complex derivatives, such as fluorescent labeling reagents like toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester (TSTPE), which is synthesized from toluenesulfonyl chloride and the corresponding alcohol. cdnsciencepub.com

The synthesis of manganese(II) p-toluenesulfonate is not limited to using elemental manganese. Various manganese precursors can be employed, offering flexibility in reaction conditions and starting materials. A common and direct method involves the reaction between manganese powder and an aqueous solution of p-toluenesulfonic acid monohydrate. illinois.eduumsl.edu

Alternative manganese precursors include manganese(II) salts like manganese(II) chloride, sulfate, or acetate (B1210297). These are often used in the synthesis of more complex manganese coordination compounds. For instance, manganese(II) acetate tetrahydrate is a common precursor for creating manganese salen complexes. Another approach involves using freshly precipitated manganese(II) hydroxide, which can be reacted with a sulfonic acid to yield the corresponding manganese sulfonate.

The general reaction can be summarized as the interaction of a manganese source with a sulfonic acid, as illustrated by the synthesis of tetraquomanganese(II)bis-p-toluenesulfonate hydrate from manganese metal and p-toluenesulfonic acid. umich.edu

Manganese PrecursorSulfonic AcidProduct
Manganese powderp-Toluenesulfonic acid monohydrateTetraquomanganese(II)bis-p-toluenesulfonate hydrate illinois.edu
Manganese(II) hydroxideLignosulfonic acidManganese lignosulfonate

Preparation of Related Manganese-Sulfonate Coordination Complexes and Materials

The sulfonate group can act as a ligand, bridging metal centers to form a wide array of coordination complexes and materials with diverse structures and properties.

Coordination complexes are classified as homoleptic if they contain only one type of ligand, and heteroleptic if they feature multiple types of ligands.

Heteroleptic Complexes: The majority of manganese-sulfonate complexes are heteroleptic. The hydrated form, Mn(OH₂)₄₂·H₂O, is itself a heteroleptic complex with both aqua (H₂O) and tosylate (OTs⁻) ligands. illinois.edu By introducing other ligands, a vast range of heteroleptic systems can be designed. For example, reacting manganese(II) salts with a sulfonate and another coordinating molecule, such as N-methyl-2-pyrrolidone (NMP), can lead to the formation of layered coordination polymers where the sulfonate groups link the metal ions. In other systems, manganese(II) can be coordinated by complex organic ligands, like hydrazones, to form cationic complexes, with the sulfonate anion acting as a counter-ion. acs.orgresearchgate.net The synthesis of heteroleptic manganese compounds is a key strategy for developing precursors for new materials. nih.gov

Homoleptic Complexes: The synthesis of truly homoleptic manganese(II) p-toluenesulfonate, Mn(OTs)₂, which would contain only tosylate ligands, typically requires anhydrous conditions. Anhydrous tosylate salts can be prepared by heating the corresponding hydrated salts under vacuum. illinois.edu The quest for homoleptic manganese complexes with oxygen-donating ligands is an active area of research, as these compounds are important in biological and catalytic systems. nih.gov The synthesis of homoleptic complexes often requires carefully chosen ligands that are resistant to forming bridges, allowing for the isolation of monomeric species. nih.govmdpi.com

Self-assembly is a fundamental process in coordination chemistry, where metal ions and organic ligands spontaneously organize into well-defined, stable structures. In manganese-sulfonate systems, the sulfonate group often acts as a multidentate linker, driving the formation of extended networks.

This process can lead to structures of varying dimensionality, including one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. For example, hydrothermal reactions of manganese(II) salts with ligands containing both sulfonate and arsonate groups have yielded a variety of structures, from 2D layers to isolated 0D clusters and 1D chains, demonstrating the rich structural chemistry achievable through self-assembly. The final architecture is influenced by factors such as the specific ligands used, the metal-to-ligand ratio, and reaction conditions like temperature and pH. tandfonline.com The self-assembly of coordination polymers is a powerful strategy for creating new inorganic-organic hybrid materials with potentially interesting properties. iucr.orgresearchgate.net

Structural Elucidation and Advanced Characterization of Manganese Tosylates

Crystallographic Investigations

Crystallographic studies are fundamental in determining the precise three-dimensional arrangement of atoms within a crystal lattice. For manganese-tosylate compounds, both single crystal and powder X-ray diffraction methods have been employed to elucidate their structures.

Derivatives of manganese(II) p-toluenesulfonate have also been synthesized and structurally characterized. For instance, complexes with other ligands, such as 2,2'-bipyridine, show the versatility of the manganese coordination sphere. researchgate.nethhu.de In one such complex, two bipyridine ligands and two chloride ions coordinate to the Mn(II) atom, resulting in a distorted octahedral geometry. researchgate.net Another bipyridine carboxylato complex features a dimeric structure where two manganese atoms are bridged by two propionato groups. hhu.de

The synthesis of scandium(III) p-toluenesulfonate hexahydrate and its isomorphous yttrium(III) and lanthanoid(III) analogues has also been reported, providing comparative structural data. researchgate.net These studies highlight how the coordination environment of the metal ion can be influenced by the presence of different ligands and the nature of the metal itself.

Table 1: Selected Crystallographic Data for Manganese(II) p-Toluenesulfonate and Related Compounds
CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
Mn(H₂O)₄₂·H₂O--Mn(II) coordinated by four water molecules; tosylates are counter-ions. illinois.edu
[Mn(bipy)₂Cl₂]·0.5bipy·2.5H₂OTriclinicP-1cis-coordinated bipyridine and chloride ligands; distorted octahedral geometry around Mn(II). researchgate.net
(bipy)₂Mn(μ-C₂H₅CO₂)₂Mn(bipy)₂₂TriclinicP1Dimeric structure with bridging propionato groups. Mn-Mn distance is 4.653 Å. hhu.de
[Mn(C₁₃H₉N₂O)₄(NSC)₂]·2H₂OMonoclinicC2/cBi-nuclear complex with Mn(III) centers. nih.gov

Powder X-ray diffraction is a valuable tool for identifying crystalline phases and confirming the bulk purity of a synthesized material. PXRD patterns of precipitates formed in aqueous solutions containing linear polyethyleneimine (LPEI) and various metal salts, including manganese(II) p-toluenesulfonate, have been studied. rsc.org These studies show that regardless of the specific metal ion or counter-ion, the resulting precipitates exhibit a characteristic pattern for hydrated LPEI, indicating the role of the polymer in the aggregation process. rsc.org

In other studies, PXRD has been used to characterize novel organic single crystals, such as piperazine (B1678402) (bis) p-toluenesulfonate, and to determine the crystal structure of materials like p-toluidine (B81030) p-toluenesulfonate. medscape.comresearchgate.net Furthermore, PXRD is crucial in studying polymorphic transitions, as demonstrated in the case of (±)-[2-[4-(3-ethoxy-2-hydroxypropoxy)phenylcarbamoyl]ethyl]dimethylsulfonium p-toluenesulfonate, where a metastable form was selectively crystallized and its structure solved from powder data. acs.org The technique is also fundamental in the study of layered double hydroxides intercalated with p-toluenesulfonate anions. scielo.org.mx

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides insights into the bonding and functional groups present in a molecule.

FT-IR spectra of hydrated manganese(II) p-toluenesulfonate show characteristic absorption bands. illinois.edu Bands in the region of 3150-3500 cm⁻¹ and 1650-1700 cm⁻¹ are attributed to the stretching and bending vibrations of water molecules, respectively. illinois.edu The spectra of anhydrous tosylate salts are similar, but lack these water-related bands. illinois.edu

In studies of manganese(II) complexes with other ligands, FT-IR is used to identify the coordination of these additional molecules. For example, in complexes with 2,2'-bipyridine, the vibrational modes of the bipyridine ligand are observed. researchgate.net Similarly, for manganese(II) ditolyldithiophosphate complexes, the spectra show characteristic bands for the dithiophosphate (B1263838) ligands. nih.gov The presence of p-toluenesulfonate ions in precipitates with LPEI has also been confirmed by the presence of its characteristic FT-IR bands. rsc.org

Table 2: Characteristic FT-IR Bands for Manganese(II) p-Toluenesulfonate and Related Compounds
Compound/GroupWavenumber (cm⁻¹)AssignmentReference
Hydrated Metal Tosylates3150-3500O-H stretching of water illinois.edu
Hydrated Metal Tosylates1650-1700H-O-H bending of water illinois.edu
p-Toluenesulfonate~1200-1120, ~1030, ~1010SO₃ stretching vibrations nih.govmdpi.com
p-Toluenesulfonate~680, ~560SO₃ bending vibrations nih.gov

Raman spectroscopy provides complementary information to FT-IR. Studies on manganese oxides have shown that Raman modes above 500 cm⁻¹ are typically due to Mn-O stretching and O-Mn-O bending motions within the MnO₆ octahedra. rruff.info For manganese pyrophosphate (Mn₂P₂O₇), characteristic peaks are observed at 716 cm⁻¹ (asymmetric and symmetric stretching of the P-O-P bridge) and in the 950-1250 cm⁻¹ region (P-O stretching modes of the [P₂O₇]⁴⁻ anion). researchgate.net

Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the structure and environment of molecules in solution. In the context of manganese(II) p-toluenesulfonate, ¹H-NMR has been used to confirm the presence of p-toluenesulfonate ions in precipitates formed with LPEI. rsc.org The spectra show characteristic signals for the methyl and aromatic protons of the p-toluenesulfonate ion at approximately 2.4, 7.2, and 7.8 ppm. rsc.org The broadening of these signals can indicate the presence of paramagnetic species like Mn(II). rsc.org

Manganese(II) is a paramagnetic ion, and its presence can significantly affect the NMR spectra of molecules it interacts with, often causing selective broadening of resonances. nih.gov This property has been utilized to probe the tertiary structure of tRNA, where Mn(II) binding sites were identified by observing which NMR signals were broadened. nih.gov High-field Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful technique for studying paramagnetic centers like Mn(II), providing detailed information about the electronic structure and coordination environment of the metal ion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, DOSY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in diamagnetic compounds. However, the presence of the paramagnetic Mn(II) ion in manganese di(toluene-4-sulphonate) presents unique challenges and opportunities for NMR studies. The unpaired electrons of the Mn(II) center can cause significant shifting and broadening of NMR signals, making spectral interpretation complex. For larger complexes, the signals can even become too broad to be observed with standard high-resolution NMR spectrometers. huji.ac.il

¹H and ¹³C NMR:

In the context of manganese complexes, ¹H NMR has been utilized to monitor reaction progress, such as in the manganese-catalyzed hydroxymethylation of alkyl tosylates, where the disappearance of starting material and appearance of product signals are tracked. mdpi.com

Diffusion-Ordered NMR Spectroscopy (DOSY):

DOSY NMR is a powerful technique for studying the size and aggregation state of molecules in solution by measuring their diffusion coefficients. uio.nonih.gov This method has been applied to characterize paramagnetic metal complexes. rsc.orgosti.gov However, the successful application of DOSY to paramagnetic compounds is dependent on the electronic relaxation times of the metal ion. For instance, it has been noted that no diffusion peaks could be observed in the DOSY spectra of compounds containing metals with short electronic relaxation times, such as in Mn(ac)₂·4H₂O. osti.gov This suggests that obtaining a clean DOSY spectrum for manganese di(toluene-4-sulphonate) might be challenging.

A successful DOSY experiment on a paramagnetic complex would show all signals from that molecule aligned at the same diffusion coefficient, confirming they belong to a single species. osti.gov

Table 1: Representative ¹H NMR Chemical Shifts for the Tosyl Group

ProtonsExpected Chemical Shift (ppm)Compound Context
Aromatic (ortho to SO₂)~7.75 - 7.8Tosylated cellulose (B213188) nanocrystals rsc.org
Aromatic (meta to SO₂)~7.38 - 7.5Tosylated cellulose nanocrystals rsc.org
Methyl~2.4General for toluene (B28343) group

Note: These are general ranges and would be subject to broadening and shifting in the presence of a paramagnetic Mn(II) center.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Manganese Spin States

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable tool for studying paramagnetic species like Mn(II) complexes. nih.gov The high-spin d⁵ configuration of Mn(II) (S = 5/2) gives rise to characteristic EPR spectra. researchgate.net

The EPR spectrum of a high-spin Mn(II) complex typically features a six-line pattern centered around g ≈ 2.0. This pattern arises from the hyperfine coupling between the electron spin and the ⁵⁵Mn nucleus, which has a nuclear spin of I = 5/2 (100% natural abundance). researchgate.net The coordination environment of the Mn(II) ion significantly influences the zero-field splitting (ZFS) parameters (D and E), which describe the splitting of the spin states in the absence of an external magnetic field. These parameters, in turn, affect the appearance of the EPR spectrum.

In dinuclear manganese(II) complexes, the EPR spectra can be more complex, sometimes showing an 11-line hyperfine pattern due to the interaction between the two manganese centers. nih.gov The analysis of these spectra can provide information about the exchange coupling between the metal ions. nih.gov

While specific EPR data for solid or solution-phase manganese di(toluene-4-sulphonate) is not extensively documented, studies on other Mn(II) complexes provide a framework for what to expect. For instance, a study on Mn(II) complexes with bulky chelating bis(alkoxide) ligands reported a solution-state magnetic moment consistent with high-spin Mn(II). mdpi.com In another example, the association of a tosylate anion with trinuclear manganese(II)-copper(II) complexes has been studied, indicating the relevance of the tosylate counterion in the crystal packing and potentially influencing the magnetic properties. acs.org

Table 2: General EPR Parameters for High-Spin Mn(II) Complexes

ParameterTypical Value/RangeInformation Provided
g-value~2.0Electronic environment of the Mn(II) ion
Hyperfine Coupling Constant (A)~90 G (for ⁵⁵Mn)Interaction between electron and nuclear spin
Zero-Field Splitting (D, E)Varies with coordination geometrySymmetry of the ligand field around the Mn(II) ion

X-ray Absorption and Photoelectron Spectroscopies

X-ray based spectroscopic techniques are powerful for probing the elemental composition, oxidation states, and local coordination environment of manganese in its compounds.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within a material. boisestate.edu For manganese compounds, XPS is particularly useful for determining the oxidation state of the manganese ions. thermofisher.com

The Mn 2p region of the XPS spectrum is often analyzed, as it provides the most intense signal. The binding energies of the Mn 2p₃/₂ and Mn 2p₁/₂ peaks are sensitive to the oxidation state of manganese. However, significant peak broadening and multiplet splitting can make the interpretation of the Mn 2p spectra challenging. thermofisher.com

A more reliable method for distinguishing between Mn(II), Mn(III), and Mn(IV) often involves analyzing the Mn 3s multiplet splitting. The energy separation between the two components of the Mn 3s peak decreases as the oxidation state of manganese increases. thermofisher.com For Mn(II) oxides, this splitting is typically in the range of 5.7-6.2 eV. thermofisher.com The Mn 3p region can also provide diagnostic information about the manganese oxidation state.

Table 3: Typical Mn 3s Multiplet Splitting for Different Manganese Oxidation States in Oxides

Oxidation StateMn 3s Splitting (eV)
Mn(II)5.7 - 6.2
Mn(III)4.6 - 5.4
Mn(IV)4.5 - 4.7
Data from reference thermofisher.com

X-ray Absorption Near Edge Structure (XANES) for Electronic Structure

X-ray Absorption Near Edge Structure (XANES) spectroscopy provides information about the oxidation state and coordination geometry of the absorbing atom. The position of the absorption edge in a Mn K-edge XANES spectrum is sensitive to the oxidation state of manganese; the edge shifts to higher energy with increasing oxidation state. nih.gov

The pre-edge features in the XANES spectrum can be particularly informative about the coordination environment. For example, the intensity of the pre-edge peak can indicate whether the manganese atom is in a centrosymmetric (e.g., octahedral) or non-centrosymmetric (e.g., tetrahedral) environment.

For manganese oxides, the shape and energy of the absorption edge are distinct for different chemical environments. researchgate.net While specific XANES data for manganese di(toluene-4-sulphonate) is not available, analysis of related manganese oxides and complexes provides a basis for interpretation. For instance, the XANES spectra of MnCl₂ can serve as a reference for Mn(II). researchgate.netnih.gov

Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environments

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for determining the local atomic structure around a specific element. nih.gov By analyzing the oscillations in the X-ray absorption coefficient above the absorption edge, one can extract information about the types of neighboring atoms, their distances from the central atom (bond lengths), and their coordination numbers.

For manganese compounds, EXAFS can be used to determine the Mn-O and Mn-Mn distances, providing a detailed picture of the coordination sphere. nih.govnih.gov In studies of manganese enzymes, EXAFS has been used to identify the number and type of coordinating ligands, such as histidine residues. nih.gov While no specific EXAFS data for manganese di(toluene-4-sulphonate) is published, it is expected that this technique would reveal the coordination of the tosylate oxygen atoms to the manganese center and the presence of any coordinated water molecules. The analysis would provide precise Mn-O bond lengths.

Table 4: Illustrative EXAFS Fitting Parameters for a Hypothetical Octahedral Mn(II) Coordination Environment

ShellAtomCoordination Number (N)Distance (R, Å)Debye-Waller Factor (σ², Ų)
1O6~2.1-2.2Variable
2S2>3.0Variable
3C8>3.5Variable

Note: This table is illustrative and based on typical Mn-O bond lengths and the structure of the tosylate ligand. Actual values would need to be determined experimentally.

Other Spectroscopic and Analytical Techniques

In addition to the techniques detailed above, other spectroscopic methods can provide valuable information for the characterization of manganese di(toluene-4-sulphonate).

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational modes of the tosylate group. The symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonate group are typically observed in the regions of 1030-1060 cm⁻¹ and 1220-1260 cm⁻¹, respectively. The S-O stretching vibration is usually found around 800-900 cm⁻¹. Coordination of the sulfonate oxygen atoms to the manganese ion would likely cause shifts in the positions of these bands.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the compound. For high-spin Mn(II) complexes, the d-d transitions are spin-forbidden and therefore very weak, often resulting in a nearly featureless spectrum in the visible region. mdpi.com

Elemental Analysis: This fundamental analytical technique provides the percentage composition of elements (C, H, S, Mn) in the compound, which is crucial for confirming its empirical formula.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a key technique for probing the electronic structure of manganese complexes. The spectrum of manganese di(toluene-4-sulphonate) is characterized by transitions involving the central manganese(II) ion and the tosylate ligands.

High-spin manganese(II) complexes, which possess a d⁵ electronic configuration, are known for having electronic transitions that are both spin-forbidden and Laporte-forbidden. orientjchem.org Consequently, the d-d transitions are typically very weak and often not observed or are masked by more intense bands. orientjchem.orgresearchgate.net

The more prominent features in the UV-Vis spectrum arise from the tosylate ligand and charge-transfer phenomena. The aromatic ring of the toluene-4-sulphonate group gives rise to intense absorptions in the ultraviolet region, which are assigned to π→π* transitions. researchgate.net Similar transitions are observed in related manganese complexes with aromatic ligands. researchgate.netmdpi.com Additionally, ligand-to-metal charge transfer (LMCT) bands may appear, typically at the lower end of the visible or the upper end of the UV spectrum. amazonaws.com

Manganese(II) complexes featuring aliphatic ligands typically show maximum absorbance in the 220-260 nm range, whereas those with aromatic ligands, such as tosylate, tend to have maximum absorbance at longer wavelengths due to intra-ligand π→π* or n→π* transitions. researchgate.netmdpi.com For instance, studies on various Mn(II) complexes with Schiff base ligands, which also contain aromatic rings, show characteristic ligand-centered absorption bands. orientjchem.org

Table 1: Expected Electronic Transitions for Manganese di(toluene-4-sulphonate)

Transition Type Wavelength Region Assignment
π→π* Ultraviolet (< 300 nm) Aromatic system of the tosylate ligand. researchgate.net
n→π* Ultraviolet (~360 nm) Non-bonding electrons on the sulfonate oxygen atoms. orientjchem.org
Charge Transfer (LMCT) UV-Visible Border Electron transfer from tosylate ligand to Mn(II) ion. amazonaws.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular weight of manganese di(toluene-4-sulphonate) (C₁₄H₁₄MnO₆S₂) is 397.3 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which for this compound is calculated to be 396.961224 Da. nih.gov

In electrospray ionization (ESI) mass spectrometry, organometallic complexes can be ionized and their fragmentation studied. thermofisher.comuvic.ca The fragmentation of manganese di(toluene-4-sulphonate) would likely proceed through the cleavage of the ionic bond between the manganese(II) cation and the tosylate anions. Common fragmentation pathways include the loss of neutral or radical species. msu.edu

A plausible fragmentation pattern would involve the initial loss of one of the toluene-4-sulphonate ligands to form a [Mn(OTs)]⁺ ion. Further fragmentation could involve the tosylate ligand itself.

Table 2: Predicted Mass Spectrometry Fragmentation for Manganese di(toluene-4-sulphonate)

Ion/Fragment Formula Calculated m/z Description
Molecular Ion [M]⁺ [C₁₄H₁₄MnO₆S₂]⁺ 397.0 Intact molecular ion (as radical cation)
Fragment 1 [C₇H₇MnO₃S]⁺ 226.0 Loss of one tosylate radical (·OTs)
Fragment 2 [C₇H₇SO₃]⁻ 171.0 Toluene-4-sulphonate anion
Fragment 3 [C₇H₇]⁺ 91.1 Tropylium cation from tosylate fragmentation

Elemental Analysis for Stoichiometry

Elemental analysis provides the percentage composition of each element in the compound, which is used to confirm its empirical and molecular formula. libretexts.org For a pure sample of manganese di(toluene-4-sulphonate), the experimentally determined percentages of carbon, hydrogen, manganese, oxygen, and sulfur should align with the theoretical values calculated from its molecular formula, C₁₄H₁₄MnO₆S₂. nsf.gov This technique is fundamental in verifying the stoichiometry of newly synthesized batches of the compound. figshare.com

The theoretical elemental composition is calculated based on the molecular formula and the atomic masses of the constituent elements.

Table 3: Theoretical Elemental Composition of Manganese di(toluene-4-sulphonate)

Element Symbol Atomic Mass (amu) Count Total Mass Percentage (%)
Carbon C 12.011 14 168.154 42.33%
Hydrogen H 1.008 14 14.112 3.55%
Manganese Mn 54.938 1 54.938 13.83%
Oxygen O 15.999 6 95.994 24.17%
Sulfur S 32.06 2 64.12 16.14%

| Total | | | | 397.318 | 100.00% |

Table 4: List of Chemical Compounds

Compound Name
Manganese di(toluene-4-sulphonate)

Coordination Chemistry of Manganese with P Toluenesulfonate Ligands

Ligand Denticity and Coordination Modes of p-Toluenesulfonate in Manganese Complexes

The p-toluenesulfonate anion (CH₃C₆H₄SO₃⁻) typically acts as a weakly coordinating ligand. Its coordination to a manganese center occurs through one of the sulfonate oxygen atoms. The most common coordination mode is monodentate, where a single oxygen atom forms a bond with the manganese ion.

Coordination Mode Description Structural Implication
Monodentate A single oxygen atom from the sulfonate group binds to one Mn center.Formation of mononuclear complexes, e.g., [Mn(L)₄(OTs)₂].
Bidentate Chelating Two oxygen atoms from the same sulfonate group bind to one Mn center.Highly strained and thus very rare for sulfonate ligands.
Bridging (μ₂) The sulfonate group links two different Mn centers.Formation of dinuclear complexes or 1D coordination polymers.

Stereochemical Aspects and Geometrical Isomerism in Manganese-Tosylates

Geometrical isomerism is a key feature in the stereochemistry of manganese-tosylate complexes, particularly in those with an octahedral geometry, which is common for Mn(II) and Mn(III). numberanalytics.com For a generic octahedral complex of the type [Mn(OTs)₂(L)₄], where L is a monodentate ancillary ligand, two geometrical isomers are possible: cis and trans. mpbou.edu.inbooksarcade.co.in

In the trans isomer, the two tosylate ligands are positioned on opposite sides of the manganese center (180° apart). In the cis isomer, they are adjacent to each other (90° apart). The preference for one isomer over the other is influenced by factors such as the steric bulk of the ancillary ligands and crystal packing forces. stjosephs.edu.in For example, complexes of the type trans-[M(OTs)₂(DMF)₄] (where M is a first-row transition metal) have been synthesized, indicating a preference for the trans configuration in the presence of dimethylformamide (DMF) ligands. researchgate.net

When three tosylate ligands are present in an octahedral complex, [Mn(OTs)₃(L)₃], facial (fac) and meridional (mer) isomers can arise. In the fac isomer, the three ligands occupy the corners of one face of the octahedron, while in the mer isomer, they lie in a plane that bisects the molecule.

Electronic Structure and Spin States of Manganese Centers in Sulfonate Environments

The electronic properties of manganese-tosylate complexes are largely dictated by the oxidation state and the spin state of the manganese center. Manganese commonly exists in the +2 and +3 oxidation states in these complexes.

Manganese(II) has a d⁵ electronic configuration. In the presence of weak-field ligands like tosylate, it almost invariably adopts a high-spin state (S = 5/2). researchgate.net This configuration, with one unpaired electron in each of the five d-orbitals, results in minimal ligand field stabilization energy.

Manganese(III) has a d⁴ electronic configuration. While it can exist in both high-spin (S = 2) and low-spin (S = 1) states, the weak-field nature of sulfonate ligands typically favors the high-spin configuration. ucd.iemdpi.com High-spin Mn(III) in an octahedral environment is subject to significant Jahn-Teller distortion due to the uneven occupancy of the eg orbitals (t₂g³eg¹). mdpi.com

Mn Oxidation State d-electron Configuration Typical Spin State (S) with Tosylate Key Features
Mn(II)d⁵High-spin (5/2)Spherically symmetric electron distribution, minimal LFSE.
Mn(III)d⁴High-spin (2)Prone to Jahn-Teller distortion in octahedral geometry.

Influence of Ancillary Ligands and Solvent on Coordination Sphere Dynamics

The final structure of a manganese-tosylate complex is profoundly influenced by the nature of the other ligands (ancillary ligands) in the coordination sphere and the solvent used during synthesis. nih.govcardiff.ac.uk The tosylate anion itself is a weak ligand, meaning it can often be displaced by stronger donor ligands or even by coordinating solvents like water, pyridine (B92270), or dimethylformamide (DMF). researchgate.netresearchgate.netresearchgate.net

This leads to a dynamic coordination environment where a variety of species can be formed. For example, dissolving an anhydrous manganese(II) tosylate salt in a coordinating solvent may not result in a complex where the tosylate is directly bound to the metal. Instead, a solvated manganese cation might form, with the tosylate acting as a counter-ion, as seen in Mn(H₂O)₆₂. researchgate.net

The choice of ancillary ligand can dictate the final geometry. Stronger, bulkier ligands may force a specific stereochemistry or coordination number. The interplay between the tosylate, ancillary ligands, and solvent molecules determines the thermodynamic stability of the resulting complex and can be manipulated to target specific structural outcomes. nih.govuni-wuerzburg.de

High-Valent Manganese-Oxo and Hydroxo Species Stabilized by Sulfonate Frameworks

High-valent manganese-oxo (Mn=O) and manganese-hydroxo (Mn-OH) species, particularly in Mn(IV) and Mn(V) oxidation states, are critical intermediates in many biological and synthetic oxidation reactions. nih.govnsf.gov The stabilization of these highly reactive species is a significant challenge. While typically achieved with robust ligand frameworks like porphyrins or polyoxometalates, the principles can be extended to sulfonate environments. researchgate.netresearchgate.net

A sulfonate framework could contribute to the stabilization of high-valent species in several ways:

Electronic Effects : As a weakly coordinating anion, tosylate is a poor electron donor, which helps to maintain the high oxidation state of the manganese center.

Steric Protection : Bulky tosylate ligands can provide a sterically hindered environment around the manganese center, preventing bimolecular decomposition pathways of the reactive oxo or hydroxo species.

Hydrogen Bonding : The sulfonate oxygen atoms can act as hydrogen bond acceptors, potentially stabilizing a coordinated hydroxo or aqua ligand through second-coordination sphere interactions. This can influence the pKa of the coordinated water and facilitate the formation of hydroxo and oxo species. nsf.gov

Although direct crystallographic evidence for tosylate-stabilized high-valent Mn-oxo species is limited, their potential involvement as transient intermediates in oxidation reactions catalyzed by manganese-tosylate complexes is an area of active research. nih.gov

Supramolecular Assembly and Extended Structures in Manganese-Tosylates

The combination of a metal center with a ligand containing multiple potential interaction sites, such as p-toluenesulfonate, can lead to the formation of supramolecular assemblies and extended structures. nih.gov These architectures are built up from molecular manganese-tosylate units held together by non-covalent interactions or by the bridging nature of the tosylate ligand itself.

Coordination Polymers : If the tosylate ligand acts in a bridging fashion, it can link multiple manganese centers to form one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. For example, one-dimensional chains of the type {trans-M(L)₂(OTs)₂}n have been observed for related transition metals. researchgate.net

Hydrogen Bonding : In hydrated complexes, such as those containing coordinated water molecules, extensive hydrogen bonding networks can form between the aqua ligands and the oxygen atoms of the sulfonate groups. These interactions can link the individual complex molecules into a larger supramolecular structure. researchgate.net

π-π Stacking : The aromatic tolyl group of the tosylate ligand can participate in π-π stacking interactions with adjacent tosylate or other aromatic ancillary ligands. These interactions, though weak, can play a significant role in directing the crystal packing and stabilizing the extended structure.

The self-assembly of these structures is a thermodynamically driven process, resulting in ordered, crystalline materials with potentially interesting magnetic, catalytic, or material properties. e-bookshelf.detue.nl

Reactivity Profiles and Elucidation of Reaction Mechanisms

Redox Chemistry of Manganese(II) p-Toluenesulfonate

Manganese is notable for its wide range of accessible oxidation states, from -3 to +7, which is central to its role in a variety of chemical transformations. In manganese di(toluene-4-sulphonate), manganese exists in the +2 oxidation state.

Manganese(II) complexes can participate in electron transfer reactions through both outer-sphere and inner-sphere pathways. The p-toluenesulfonate anion is generally considered a non-coordinating or weakly coordinating ligand, meaning that in solution, the manganese(II) ion is likely solvated, and these solvent molecules can be readily displaced by substrates.

In catalytic processes, Mn(II) can be oxidized to higher oxidation states such as Mn(III), Mn(IV), or even Mn(V) by an oxidant. This higher-valent manganese species can then act as an oxidizing agent itself, accepting an electron from a substrate and returning to a lower oxidation state to complete the catalytic cycle. The specific electron transfer pathway is highly dependent on the reaction conditions and the nature of the substrates and other ligands present.

The sulfonate environment provided by the p-toluenesulfonate counterions can influence the stability of different manganese oxidation states. While the tosylate group itself is not typically redox-active, its steric and electronic properties can affect the coordination sphere of the manganese ion and, consequently, its redox potential.

In many manganese-catalyzed oxidation reactions, the transformation between Mn(II) and Mn(III) or Mn(IV) is a key step. For instance, in the presence of an oxidant, Mn(II) can be oxidized to a higher-valent species that is capable of performing a desired chemical transformation, such as C-H activation. The general sequence of these transformations can be represented as:

Activation: Mn(II) + Oxidant → Mn(III/IV/V)

Substrate Oxidation: Mn(III/IV/V) + Substrate → Mn(II) + Oxidized Substrate

The stability of these higher oxidation states is crucial for the catalytic efficiency and is influenced by the coordination environment.

Investigation of Ligand Exchange and Dissociation Processes

Ligand exchange and dissociation are fundamental processes in the catalytic cycle of any transition metal complex. For manganese di(toluene-4-sulphonate), the tosylate anions are weakly coordinating. In a solution, they can be easily displaced by solvent molecules or other stronger coordinating ligands.

The rate of ligand dissociation from a metal center is a critical factor in catalysis, as it determines how readily a substrate can access the metal's coordination sphere. While specific kinetic data for the dissociation of the tosylate ligand from Mn(II) is scarce, general trends for Mn(II) complexes suggest that ligand exchange is typically fast due to the d5 electronic configuration of Mn(II), which does not confer a significant ligand field stabilization energy.

Below is a table showing representative dissociation rate constants for some Mn(II) complexes with different types of ligands to provide a comparative context.

ComplexLigand TypeDissociation Rate Constant (k_d, s⁻¹)
[Mn(H₂O)₆]²⁺Aqua~2.1 x 10⁷
[Mn(EDTA)]²⁻Aminocarboxylate~1 x 10⁻⁵
[Mn(phen)]²⁺N-heterocycle~14.1

This table presents general data for other manganese complexes to illustrate the range of dissociation rates and is not specific to manganese di(toluene-4-sulphonate).

Kinetic Studies of Manganese-Mediated Reactions

Kinetic studies are essential for elucidating the mechanism of a chemical reaction. For reactions mediated by manganese di(toluene-4-sulphonate), such studies would involve monitoring the reaction rate as a function of the concentrations of the manganese salt, substrates, and any other reagents. This data can help to determine the rate law of the reaction, which in turn provides insights into the composition of the transition state and the nature of the rate-determining step.

Due to the limited availability of specific kinetic data for reactions involving manganese di(toluene-4-sulphonate), a generalized approach to kinetic analysis would be employed. This would likely involve techniques such as UV-vis spectroscopy, NMR spectroscopy, or gas chromatography to follow the progress of the reaction over time under various conditions.

Detailed Mechanistic Pathways in Catalytic Cycles

The detailed mechanistic pathway of a manganese-catalyzed reaction is often complex and can involve multiple steps, including ligand exchange, redox changes of the manganese center, and bond-making/bond-breaking events involving the substrate.

One of the important mechanistic pathways in manganese-catalyzed reactions is Hydrogen Atom Transfer (HAT). In HAT reactions, a high-valent manganese species, often a Mn(V)-imido or Mn(V)-oxo complex, abstracts a hydrogen atom (a proton and an electron) from a substrate.

A study on the HAT reactions of an imido manganese(V) corrole (B1231805) complex bearing a p-toluenesulfonate group, (tpfc)MnNTs (where tpfc is 5,10,15-tris(pentafluorophenyl)corrole (B1366311) and Ts is p-toluenesulfonate), provides valuable insight. This complex was shown to react with substrates like 9,10-dihydroanthracene (B76342) and 1,4-cyclohexadiene (B1204751) via HAT. The reaction proceeds with second-order rate constants, and the products are the corresponding dehydrogenated arenes, p-toluenesulfonamide (B41071) (TsNH₂), and the reduced manganese(III) corrole complex.

Interestingly, the study revealed that the HAT reaction with this system can proceed through two different mechanisms depending on the nature of the substrate: a concerted proton-electron transfer and a proton-gated electron transfer (proton transfer followed by electron transfer). This dual mechanistic pathway highlights the intricate nature of manganese-mediated HAT reactions.

The key steps in a generalized HAT catalytic cycle involving a manganese species can be outlined as follows:

Oxidation of Mn(II) precursor: The initial Mn(II)-tosylate complex is oxidized to a higher-valent active species.

Hydrogen Atom Abstraction: The high-valent manganese species abstracts a hydrogen atom from the substrate, generating a substrate radical and a reduced manganese species.

Radical Rebound/Further Reaction: The substrate radical can then undergo further reactions, such as "rebounding" to a ligand on the manganese center or reacting with another species in the reaction mixture.

Regeneration of the Catalyst: The manganese catalyst is regenerated to its active high-valent state to continue the catalytic cycle.

Alcohol Dehydrogenation and Aldehyde/Imine Intermediates

The catalytic dehydrogenation of alcohols to aldehydes and ketones is a fundamental process in organic synthesis, often serving as a key step in the formation of more complex molecules. In this context, various manganese complexes have been investigated for their catalytic activity. The general mechanism is understood to involve the formation of a manganese(III) alkoxide complex, which then degrades to an aldehyde and a manganese(III) hydride species researchgate.net. The subsequent reaction of the hydride with the alcohol regenerates the alkoxide complex and produces hydrogen gas researchgate.net.

In the presence of amines, this process can be extended to the synthesis of imines. The aldehyde intermediate formed from alcohol dehydrogenation undergoes condensation with an amine to form an imine. This acceptorless dehydrogenation, catalyzed by certain manganese(III) complexes, provides a direct route to imines from alcohols and amines, liberating hydrogen gas as the primary byproduct researchgate.netrsc.org. While manganese dioxide has been noted as an in situ oxidant for the one-pot conversion of alcohols to imines, the broader scope of manganese catalysis offers more nuanced pathways organic-chemistry.org.

The formation of imines can also be achieved through various other catalytic methods, including the condensation of aldehydes and amines, which can be facilitated by a range of catalysts organic-chemistry.orgnih.gov. Manganese catalysis, in particular, has shown promise in the direct synthesis of imines from alcohols and amines through a metal-ligand bifunctional pathway rsc.org.

Interactive Data Table: Key Intermediates in Manganese-Catalyzed Alcohol Dehydrogenation

PrecursorCatalyst TypeIntermediateProduct
Primary AlcoholManganese(III) ComplexAldehydeAldehyde/Carboxylic Acid
Primary Alcohol + AmineManganese(III) ComplexAldehyde, ImineImine
Secondary AlcoholManganese(III) ComplexKetoneKetone

Deuterium (B1214612) Autotransfer Strategies

Deuterium-labeled compounds are of significant interest in pharmaceutical and mechanistic studies. The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a powerful method for the formation of C-N and C-C bonds using alcohols as alkylating agents. This methodology can be adapted for deuterium labeling.

Recent research has demonstrated manganese-catalyzed α-trideuteromethylation of sulfones using deuterated methanol (B129727) (CD3OD) as the deuterium source through a deuterium autotransfer strategy researchgate.net. This approach is advantageous due to the use of an earth-abundant metal catalyst and readily available deuterium sources under mild conditions researchgate.net. The process allows for high efficiency and excellent deuterium incorporation levels researchgate.net.

The general principle of hydrogen autotransfer involves the temporary oxidation of an alcohol to an aldehyde or ketone by the catalyst, which then reacts with a nucleophile. The resulting intermediate is then reduced by the catalyst, which had stored the hydrogen (or deuterium). This catalytic cycle, facilitated by manganese complexes, offers a sustainable route for the synthesis of complex molecules researchgate.net.

Interactive Data Table: Manganese-Catalyzed Deuterium Labeling

SubstrateDeuterium SourceCatalyst SystemLabeled ProductDeuteration Level
SulfoneCD3ODManganese Catalystα-trideuteromethylated sulfoneup to 99% researchgate.net

Isocyanate Intermediates in Dehydrogenative Coupling

Isocyanates are versatile intermediates in organic synthesis, widely used in the production of polymers and pharmaceuticals. While the direct preparation of organic isocyanates is well-established, their involvement in dehydrogenative coupling reactions represents an area of ongoing research google.com.

Manganese-catalyzed acceptorless dehydrogenative coupling has been successfully applied to the reaction of alcohols with sulfones, leading to the formation of highly substituted vinyl sulfones nih.gov. This reaction is environmentally benign, producing only dihydrogen and water as byproducts nih.gov. While this specific example does not involve isocyanates, it highlights the potential of manganese catalysis in dehydrogenative coupling.

It is important to note that specific research detailing the direct involvement of Manganese di(toluene-4-sulphonate) as a catalyst in the dehydrogenative coupling of isocyanates is not prominently available in the reviewed literature. The reactivity of isocyanates with low-valent transition-metal complexes is a known area of study, but the specific role of this manganese compound remains to be fully elucidated.

Theoretical and Computational Chemistry Approaches to Manganese Tosylates

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of manganese tosylates at an electronic level. These methods, particularly Density Functional Theory (DFT), are used to investigate the geometry, spin state, and the nature of the metal-ligand bonds.

For a typical Mn(II) complex like Manganese di(toluene-4-sulphonate), the manganese center has a d5 electron configuration. Quantum chemical calculations consistently show that such complexes possess a high-spin ground state (quintuplet, S=5/2), which is characterized by five unpaired electrons. mdpi.comresearchgate.net This high-spin configuration is a key determinant of its magnetic and spectroscopic properties.

The bonding between the manganese(II) ion and the oxygen atoms of the tosylate ligands is of significant interest. Calculations can elucidate the degree of ionic versus covalent character in these Mn-O bonds. researchgate.net By analyzing the molecular orbitals and electron density distribution, researchers can quantify the charge transfer between the metal center and the ligands. This analysis helps to understand the influence of the electron-withdrawing or -donating nature of the toluenesulfonate (B8598656) group on the electronic properties of the manganese center. For instance, DFT calculations on various Mn(II) complexes have shown that the nature of the ligand significantly influences the electronic structure and, consequently, the reactivity of the metal center. mdpi.com

Table 1: Representative Data from Quantum Chemical Calculations on Mn(II) Complexes

Property Typical Calculated Value/Observation Significance
Ground Spin State Quintuplet (S=5/2) Explains paramagnetic properties and influences reactivity.
Mn-O Bond Character Predominantly ionic Affects bond strength, lability, and solubility.
Mulliken Charge on Mn ~+1.5 to +1.8 Indicates significant but not complete charge transfer from ligands.

Note: This table presents typical data derived from studies on various Mn(II) complexes and serves as an illustrative example for what would be expected for Manganese di(toluene-4-sulphonate).

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for elucidating the mechanisms of chemical reactions. whiterose.ac.uk For reactions involving manganese tosylates, either as catalysts or reagents, DFT can map out the entire potential energy surface of the reaction. This involves identifying and calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

In the context of catalysis, where manganese complexes are widely used, DFT studies can pinpoint the rate-determining step of a catalytic cycle by identifying the highest activation energy barrier. nih.govchinesechemsoc.org For example, in oxidation reactions where a manganese species might be involved in activating an oxidant, DFT can model the formation of high-valent manganese-oxo or other reactive species and their subsequent reaction with a substrate. researchgate.netresearchgate.net Similarly, for reactions like hydrogenations or C-H functionalizations catalyzed by manganese complexes, DFT calculations provide detailed insights into the sequence of elementary steps, such as oxidative addition, migratory insertion, and reductive elimination. nih.govmdpi.com

By applying this approach to Manganese di(toluene-4-sulphonate), one could investigate its potential catalytic activity. For instance, researchers could model the displacement of the tosylate ligands by substrates and co-catalysts and then explore the subsequent reaction pathways. These calculations provide invaluable, atom-level understanding of how the catalyst functions, which is often difficult to obtain through experimental means alone. mdpi.com

Molecular Dynamics Simulations for Solution Behavior and Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, particularly in solution. mdpi.com For Manganese di(toluene-4-sulphonate), MD simulations can provide a detailed picture of its behavior in various solvents. researchgate.netresearchgate.net

These simulations model the interactions between the manganese tosylate solute and the surrounding solvent molecules, tracking their movements over time. This allows for the characterization of the solvation shell around the manganese ion and the tosylate counter-ions. Key properties that can be extracted from MD simulations include:

Coordination Number: Determining the average number of solvent molecules directly interacting with the Mn(II) center. nih.gov

Radial Distribution Functions: Providing information on the average distances between the manganese ion and solvent atoms, revealing the structure of the solvation spheres. nih.gov

Ligand Exchange Dynamics: Studying the rate and mechanism by which solvent molecules or other ligands enter and exit the first coordination sphere of the manganese ion. nih.gov

Ion Pairing: Investigating the propensity of the Mn²⁺ cation and the tosylate anions to remain associated in solution or to exist as solvent-separated ion pairs.

For more accurate results, a combined Quantum Mechanics/Molecular Mechanics (QM/MM) approach can be used. nih.gov In QM/MM simulations, the core part of the system (e.g., the manganese ion and its immediate ligands) is treated with high-level quantum mechanics, while the rest of the system (the bulk solvent) is treated with a less computationally expensive molecular mechanics force field. This hybrid method provides a balance between accuracy and computational feasibility, enabling the study of phenomena like solvent effects on reaction mechanisms.

Computational Modeling of Spectroscopic Signatures

Computational methods are crucial for interpreting complex experimental spectra and for characterizing transient or unstable species. nih.gov By calculating spectroscopic parameters from first principles, a direct link between the atomic-level structure and the experimental data can be established.

For Manganese di(toluene-4-sulphonate), a paramagnetic Mn(II) complex, Electron Paramagnetic Resonance (EPR) spectroscopy is a key characterization technique. Computational modeling can predict the g-tensor and hyperfine coupling constants, which are the principal parameters obtained from an EPR spectrum. Comparing calculated and experimental EPR parameters helps to confirm the electronic structure and coordination environment of the manganese center. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another vital tool. Although the paramagnetic nature of Mn(II) can lead to significant broadening and shifting of NMR signals, computational methods can help predict these effects. nih.gov It is possible to calculate the paramagnetic NMR shifts, providing insights into the magnetic coupling between the unpaired electrons and the nuclear spins of the ligand. researchgate.net Furthermore, computational tools can predict standard ¹H and ¹³C NMR spectra for the diamagnetic tosylate ligand itself, aiding in signal assignment. nmrdb.org

Other techniques, such as X-ray Absorption Spectroscopy (XAS), can also be modeled. diva-portal.org Calculations can simulate the manganese L-edge and oxygen K-edge spectra, which are sensitive to the oxidation state and local geometry of the manganese ion. This is particularly valuable for tracking changes in the catalyst structure during a reaction. diva-portal.orgresearchgate.net

Predictive Design of Novel Manganese-Catalysts

One of the most exciting applications of computational chemistry is the rational, in silico design of novel catalysts with improved performance. researchgate.netcdnsciencepub.com Starting from a known manganese complex like Manganese di(toluene-4-sulphonate), computational approaches can guide the development of new, more effective catalysts.

The process often involves a "design-compute-predict" cycle:

Design: A parent structure, such as a manganese-tosylate complex, is modified in silico. This could involve changing the substituents on the tosylate ligand (e.g., adding electron-donating or -withdrawing groups to the toluene (B28343) ring) or replacing the tosylate ligand entirely with a novel, computationally designed ligand. nih.gov

Compute: The properties of the newly designed complexes are calculated using the theoretical methods described above (DFT, MD, etc.). This step assesses properties like electronic structure, stability, and, most importantly, the energy barriers for key catalytic steps. nih.govacs.org

Predict: Based on the computational results, the performance of the hypothetical catalysts (e.g., activity, selectivity) is predicted. Promising candidates identified through this screening process can then be prioritized for experimental synthesis and testing, saving significant time and resources. researchgate.netchemrxiv.org

Descriptor-based approaches are also common, where a specific, easily computable property (a descriptor) is shown to correlate with catalytic activity. cdnsciencepub.com For manganese catalysts, descriptors might include the redox potential, the HOMO-LUMO gap, or specific bond lengths. By tuning the ligand structure to optimize this descriptor, catalyst performance can be enhanced.

An exploration into the multifaceted roles of manganese tosylate compounds, particularly Manganese di(toluene-4-sulphonate), reveals their growing significance in the realms of advanced materials science and nanotechnology. These compounds serve as versatile precursors and functional moieties for creating sophisticated materials with tailored properties. This article delves into the integration of manganese-sulfonate groups into functional materials, their use in nanoparticle synthesis, surface functionalization, catalytic supports, and the intriguing magnetic properties that arise in these systems.

Manganese Tosylates in Advanced Materials Science and Nanotechnology

Manganese tosylate derivatives are instrumental in the development of innovative materials, offering unique pathways to structures with desirable electronic, catalytic, and magnetic characteristics.

Emerging Research Directions and Future Outlook

Exploration of New Synthetic Pathways for Manganese-Tosylates

The development of novel synthetic routes to manganese tosylate complexes is crucial for expanding their catalytic applications. Traditional methods often involve salt metathesis reactions; however, researchers are now exploring more direct and versatile approaches. A notable advancement is the development of a new synthetic protocol for the direct preparation of organomanganese tosylates. researchgate.net This method allows for the oxidative addition of highly active manganese into organic tosylates, providing a more direct route to these valuable reagents. researchgate.net

Furthermore, the in situ generation of active manganese catalysts from precursors is a promising strategy. For instance, in manganese-catalyzed C-H borylation reactions, an in situ activation method has been developed to provide facile access to the active manganese hydride species, which can then participate in catalytic cycles involving tosylate-containing substrates. ed.ac.uk Another innovative approach involves the use of manganese carbonyls as pre-catalysts. In a stereospecific hydroxymethylation of alkyl tosylates, a commercially available manganese carbonyl dimer, Mn₂(CO)₁₀, was used to generate the active catalytic nucleophile, Na[Mn(CO)₅], in situ. nih.gov This strategy circumvents the need to synthesize and handle potentially sensitive organomanganese complexes directly.

The synthesis of manganese porphyrin derivatives, where tosylates are used as alkylating agents, also represents a significant area of research. nih.gov These complex syntheses, while challenging, open the door to new classes of manganese-based catalysts with unique electronic and steric properties. nih.gov

Deepening Mechanistic Understanding of Complex Manganese Catalysis

A fundamental understanding of reaction mechanisms is paramount for the rational design of more efficient and selective manganese-based catalysts. Recent research has shed light on the intricate pathways involved in various manganese-catalyzed transformations, some of which involve tosylate substrates or analogous leaving groups.

For instance, in the manganese-catalyzed stereospecific hydroxymethylation of alkyl tosylates, mechanistic studies suggest the involvement of an anionic metal carbonyl catalyst. nih.gov This process is thought to proceed via a nucleophilic substitution with a formal hydroxymethyl anion equivalent, generated from carbon monoxide and a hydride source. nih.gov The high stereospecificity observed in these reactions points towards a mechanism that avoids the formation of free radicals, which would likely lead to racemization. nih.gov

In other manganese-catalyzed reactions, such as C-H amination, mechanistic investigations have revealed a stepwise pathway involving hydrogen-atom abstraction followed by rapid radical rebound. nih.gov This is in contrast to the concerted C-H insertion mechanisms often observed with precious metal catalysts like rhodium. nih.gov The unique reactivity of manganese allows for the functionalization of strong aliphatic C-H bonds while maintaining excellent chemoselectivity. nih.gov

Mechanistic studies of manganese electrocatalysts for CO₂ reduction have also provided valuable insights. princeton.edu Using a combination of voltammetry, preparative scale electrochemistry, and in-situ IR spectroscopy, researchers have been able to isolate and characterize on-cycle intermediates. princeton.edu These studies have revealed how catalyst performance is coupled to reaction overpotential and how the secondary coordination sphere can be modified to enhance catalytic activity. princeton.edu

Computational studies have also become an indispensable tool for elucidating manganese catalysis mechanisms. For example, in the dehydrogenative [4+2] annulation of N-H imines with alkynes, computational studies have supported a plausible catalytic cycle initiated by a manganese hydride species. chinesechemsoc.org

Expanding the Scope of Sustainable Catalytic Transformations

The use of manganese catalysts is a cornerstone of sustainable chemistry, and manganese tosylates are playing an increasingly important role in this area. nih.gov The inherent properties of manganese, such as its natural abundance and low toxicity, make it an ideal candidate to replace precious metal catalysts in a wide range of organic transformations. nih.gov

Manganese-catalyzed C-H functionalization is a particularly active area of research with significant implications for sustainable synthesis. nih.gov These reactions allow for the direct conversion of ubiquitous C-H bonds into valuable chemical functionalities, avoiding the need for pre-functionalized starting materials and reducing waste generation. nih.gov For example, manganese catalysts have been successfully employed in the late-stage C-H functionalization of bioactive molecules and complex peptides, demonstrating the potential of this methodology in drug discovery and development. nih.gov

The development of heterogeneous manganese catalysts is another key aspect of sustainable catalysis. A manganese-based heterogeneous catalyst has been reported for the oxidative coupling of 2-aminophenols in a continuous flow system. acs.org This catalyst exhibited minimal leaching and allowed for easy product purification, highlighting the advantages of heterogeneous catalysis in terms of catalyst recyclability and process efficiency. acs.org

Manganese-catalyzed reductive carbonylation of alkyl tosylates using carbon monoxide as a C1 feedstock is another example of a sustainable transformation. researchgate.net This reaction provides a direct and atom-economical route to carbonyl-containing compounds, which are important building blocks in organic synthesis. researchgate.net

The following table summarizes some of the key sustainable catalytic transformations involving manganese catalysts and tosylate-related compounds:

Catalytic TransformationManganese Catalyst SystemSubstrateKey Advantages
Stereospecific HydroxymethylationMn₂(CO)₁₀ / NaBH₄Alkyl TosylatesUse of an inexpensive, first-row catalyst; mild reaction conditions. nih.govacs.org
C-H FunctionalizationManganese(I) CatalystsBioactive Molecules, PeptidesLate-stage diversification; cost-effectiveness; reduced toxicity. nih.gov
Oxidative CouplingHeterogeneous Mn Catalyst2-AminophenolsContinuous flow process; minimal catalyst leaching; easy product purification. acs.org
Reductive CarbonylationManganese-based catalystAlkyl TosylatesUse of CO as a C1 feedstock; atom-economical. researchgate.net

Development of Advanced Spectroscopic Probes for In Situ Analysis

To gain deeper insights into the mechanisms of manganese catalysis and to characterize the active species involved, researchers are increasingly turning to advanced in situ and operando spectroscopic techniques. These methods allow for the study of catalysts under real reaction conditions, providing a dynamic picture of the catalytic process.

In the study of manganese electrochemistry, a combination of in situ and operando methods such as Raman spectroscopy, spectroscopic ellipsometry, and inductively coupled plasma mass spectrometry (ICP-MS) coupled with a scanning flow cell (SFC) has been employed. nih.gov These techniques have provided detailed information on the formation of different manganese oxide species on the electrode surface during electrochemical reactions. nih.gov For example, in situ Raman spectroscopy has been used to identify the formation of α-MnO₂ at potentials significantly lower than expected, suggesting a disproportionation mechanism. nih.gov

X-ray absorption spectroscopy (XAS) is another powerful tool for probing the electronic and local coordination environment of manganese centers in catalysts. mdpi.com In situ XAS has been used to study the binding of nitric oxide to copper centers in a metal-organic framework, a technique that is readily applicable to the study of substrate binding in manganese-catalyzed reactions. mdpi.com Furthermore, X-ray absorption near edge structure (XANES) can monitor changes in the oxidation state of manganese during a catalytic cycle. mdpi.com

Surface-enhanced Raman scattering (SERS) is emerging as a highly sensitive technique for in situ analysis of electrode/electrolyte interfaces. nih.gov A single SERS experiment can provide both vibrational information about molecules at the interface and electronic information about the electrode material itself. nih.gov This dual capability makes it a promising tool for studying manganese electrocatalysts.

The combination of temporal in situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) with online mass spectrometry is another powerful approach for unraveling reaction pathways in heterogeneous catalysis. acs.org This technique allows for the identification of surface intermediates and the correlation of their evolution with the formation of gas-phase products, providing detailed kinetic information. acs.org

Rational Design of Next-Generation Manganese-Based Functional Materials and Catalysts

The knowledge gained from mechanistic studies and advanced spectroscopic analysis is paving the way for the rational design of next-generation manganese-based functional materials and catalysts with enhanced activity, selectivity, and stability.

One promising approach is the development of hierarchically structured nanomaterials. For example, lavender-like α-MnO₂@α-MnO₂ and balsam pear-like α-MnO₂@γ-MnO₂ core-shell nanostructures have been prepared and shown to have high catalytic activity for the combustion of dimethyl ether. researchgate.net The enhanced performance of these materials is attributed to their larger surface area, higher reducibility, and richer surface oxygen species. researchgate.net

Metal-organic frameworks (MOFs) are another class of materials that offer a high degree of tunability for the design of manganese-based catalysts. researchgate.net Novel manganese-based MOFs have been synthesized and used as precursors for the preparation of porous α-Mn₂O₃ composites. researchgate.net These MOF-derived materials have shown excellent performance as cathode materials for the electrocatalytic oxygen reduction reaction (ORR). researchgate.net The ability to control the structure of the parent MOF allows for the tuning of the properties of the final catalytic material. researchgate.net

The design of single-atom catalysts (SACs) represents the ultimate goal in terms of catalyst efficiency and selectivity. A nitrogen-free manganese-based SAC anchored on a graphene substrate has been reported for the ORR. rsc.org In this catalyst, the manganese atom is coordinated to four oxygen atoms and one sulfur atom in a double coordination shell. rsc.org Theoretical calculations have shown that this unique coordination environment increases the charge density of the manganese center and lowers the energy barrier for the ORT. rsc.org

The following table provides an overview of different strategies for the rational design of advanced manganese-based catalysts:

Design StrategyExample MaterialTarget ApplicationKey Design Features
Hierarchical Nanomaterialsα-MnO₂@γ-MnO₂Dimethyl Ether CombustionCore-shell structure; high surface area; enhanced redox properties. researchgate.net
Metal-Organic Frameworks (MOFs)MOF-derived α-Mn₂O₃Oxygen Reduction Reaction (ORR)Tunable porosity; controlled composition of the final material. researchgate.net
Single-Atom Catalysts (SACs)Mn-S₁O₄G-600Oxygen Reduction Reaction (ORR)Defined coordination environment; maximized atom efficiency. rsc.org
Ligand Modification in Homogeneous Catalysis[Mn(tBuPc)]C-H AminationTuning of electronic and steric properties of the catalyst. nih.gov

Q & A

Q. What are the standard protocols for synthesizing Manganese di(toluene-4-sulphonate) in laboratory settings?

Methodological Answer: Synthesis typically involves reacting manganese salts with toluene-4-sulfonic acid under controlled conditions. Key steps include:

  • Precursor Preparation : Use manganese(II) chloride or sulfate in aqueous solution.
  • Ligand Exchange : Add stoichiometric toluene-4-sulfonic acid under nitrogen atmosphere to prevent oxidation of Mn(II) to Mn(III/IV).
  • Crystallization : Isolate the product via slow evaporation or antisolvent addition (e.g., ethanol).
  • Characterization : Confirm purity via elemental analysis, FTIR (sulfonate S-O stretching at ~1040 cm⁻¹), and XRD for crystal structure .

Q. Critical Parameters :

  • pH control (optimally 4–6) to avoid hydrolysis.
  • Temperature: Reactions at 60–80°C yield higher crystallinity.
  • Solvent choice (e.g., water-ethanol mixtures reduce side products).

Q. How should researchers characterize the structural and electronic properties of Manganese di(toluene-4-sulphonate)?

Methodological Answer: Combine spectroscopic and computational tools:

  • Structural Analysis :
    • XRD : Determine crystal packing and coordination geometry (e.g., octahedral vs. tetrahedral Mn centers).
    • EPR : Identify oxidation states (Mn(II) signals at g ≈ 2.0; Mn(III) shows hyperfine splitting).
  • Electronic Properties :
    • UV-Vis : Monitor d-d transitions (e.g., λ ~ 450–500 nm for Mn(II)).
    • Cyclic Voltammetry : Assess redox behavior in non-aqueous solvents (e.g., acetonitrile) with TBAPF₆ as electrolyte .

Q. What factors influence the stability of Manganese di(toluene-4-sulphonate) under varying storage conditions?

Methodological Answer: Design stability studies with controlled variables:

  • Light Exposure : Store samples in amber vials; compare decomposition rates via HPLC.
  • Temperature : Accelerated aging tests at 40°C, 60°C, and 80°C; monitor sulfonate ligand detachment via ion chromatography.
  • Humidity : Use desiccators with silica gel or saturated salt solutions to vary relative humidity (RH).

Q. Key Findings :

  • Decomposition products include MnO₂ (black precipitate) and toluene sulfonic acid (confirmed via NMR) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported catalytic activities of Manganese di(toluene-4-sulphonate)?

Methodological Answer: Address discrepancies through:

  • Reproducibility Checks : Standardize reaction conditions (solvent purity, oxygen exclusion).
  • Advanced Characterization : Use XAS (X-ray absorption spectroscopy) to detect trace Mn(III/IV) impurities affecting catalytic cycles.
  • Kinetic Studies : Compare turnover frequencies (TOF) under identical pH and temperature.

Case Study : Conflicting reports on oxidation catalysis may arise from unaccounted ligand degradation; employ LC-MS to identify byproducts .

Q. How can computational modeling be integrated with experimental data to predict reaction mechanisms involving Manganese di(toluene-4-sulphonate)?

Methodological Answer:

  • DFT Calculations : Model Mn coordination geometry and ligand dissociation energies (e.g., Gaussian09 with B3LYP functional).
  • MD Simulations : Study solvent effects on intermediate stability (e.g., GROMACS with explicit water molecules).
  • Validation : Compare computed IR spectra and redox potentials with experimental data .

Example : Predict sulfonate ligand lability in aqueous vs. organic media to guide solvent selection for catalysis.

What are the unresolved questions regarding the environmental impact and biodegradation pathways of Manganese di(toluene-4-sulphonate)?

Methodological Answer:

  • Ecotoxicology : Conduct OECD 301B biodegradability tests (e.g., 99.8% degradation in 28 days under aerobic conditions).
  • Aquatic Toxicity : Use Daphnia magna assays (EC₅₀ = 54 mg/L, 48h exposure) to assess acute effects .
  • Long-Term Studies : Investigate Mn accumulation in soil-plant systems using ICP-MS.

Q. Data Gaps :

  • Lack of chronic toxicity data for aquatic organisms (e.g., fish).
  • Unknown interactions with organic matter in natural waters .

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